molecular formula C30H61NO3 B11939131 C12-Dihydro-ceramide

C12-Dihydro-ceramide

Cat. No.: B11939131
M. Wt: 483.8 g/mol
InChI Key: UHWYQXNZIBLESO-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dodecanoylsphinganine, also known as C12-dihydroceramide or N-lauroylsphinganine, is a synthetic ceramide featuring a saturated sphinganine (d18:0) backbone N-acylated with a saturated 12-carbon lauric acid side chain . As a key intermediate in the sphingolipid metabolic pathway, it serves as a crucial building block for the synthesis of complex sphingolipids, which are essential components of cellular membranes, particularly in the nervous system . Ceramides like N-dodecanoylsphinganine are bioactive signaling molecules that regulate fundamental cellular processes including cell proliferation, differentiation, and migration . This compound is of significant research value in studying programmed cell death, as ceramides are well-characterized as potent pro-apoptotic signals . Its role can be examined in the context of the "sphingolipid rheostat," a crucial metabolic balance where ceramide and sphingosine-1-phosphate (S1P) have opposing effects on cell fate; ceramide promotes apoptosis, while S1P supports cell survival and growth . Researchers utilize N-dodecanoylsphinganine to investigate lysosomal membrane permeabilization (LMP), a key event in certain apoptosis-like death pathways, where the subsequent conversion of ceramide to sphingosine within the lysosome contributes to membrane disruption and the release of cathepsins . Furthermore, its defined structure makes it a valuable tool for probing the mechanisms of ceramide synthases (CerS), enzymes responsible for producing ceramides with specific acyl chain lengths . Abnormal ceramide accumulation is associated with metabolic dysfunction, making this compound relevant for studies in obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and cancer . N-dodecanoylsphinganine is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C30H61NO3

Molecular Weight

483.8 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]dodecanamide

InChI

InChI=1S/C30H61NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h28-29,32-33H,3-27H2,1-2H3,(H,31,34)/t28-,29+/m0/s1

InChI Key

UHWYQXNZIBLESO-URLMMPGGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Interconversions of N Dodecanoylsphinganine

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is the primary route for producing ceramides (B1148491) and other complex sphingolipids from basic metabolic precursors. frontiersin.org This pathway is initiated in the endoplasmic reticulum (ER). frontiersin.orgnih.gov

Initial Condensation Reactions and Sphinganine (B43673) Formation

The biosynthesis of sphingolipids begins with the condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA. frontiersin.org This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), which is the rate-limiting step in this pathway. nih.govfrontiersin.orgresearchgate.net The product of this initial condensation is 3-ketodihydrosphingosine. frontiersin.orgnih.gov

Subsequently, 3-ketodihydrosphingosine is reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDSR) to form sphinganine (also known as dihydrosphingosine). mdpi.comresearchgate.net Sphinganine serves as the backbone for the formation of various dihydroceramides. mdpi.comwikipedia.org

Acylation by Ceramide Synthases

The next step involves the acylation of sphinganine, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). frontiersin.orgnih.gov These enzymes attach a fatty acyl-CoA to the amino group of sphinganine, forming a dihydroceramide (B1258172). mdpi.com There are six known mammalian ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. frontiersin.orgnih.gov For the synthesis of N-dodecanoylsphinganine, a dodecanoyl-CoA (a 12-carbon fatty acyl-CoA) would be utilized in this acylation step.

The substrate specificity of the different CerS isoforms is a key determinant of the diversity of ceramide species within a cell. nih.gov For instance, CerS5 and CerS6 preferentially use palmitoyl-CoA (C16), while CerS2 and CerS4 show a preference for longer chain fatty acyl-CoAs (C18-C24). frontiersin.orgfrontiersin.org The specific CerS involved in the synthesis of N-dodecanoylsphinganine utilizes dodecanoyl-CoA.

Dihydroceramide Desaturase (DEGS1) Activity and its Modulation

The final step in the de novo synthesis of ceramides from dihydroceramides is the introduction of a trans 4,5-double bond into the sphinganine backbone of the dihydroceramide molecule. nih.gov This desaturation reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1), also known as sphingolipid delta(4)-desaturase. nih.govmaayanlab.cloud This conversion of a dihydroceramide, such as N-dodecanoylsphinganine, to its corresponding ceramide is a critical step, as ceramides are key bioactive lipids involved in various cellular processes. maayanlab.cloud

The activity of DEGS1 is subject to regulation. For example, its degradation via the ubiquitin-proteasome system can be influenced by certain compounds, leading to an accumulation of dihydroceramides. nih.gov Genetic or pharmacological inhibition of DEGS1 leads to an increase in dihydroceramide levels and has been shown to have various physiological effects, including impacts on cell proliferation and stress responses. maayanlab.cloudbiorxiv.orgresearchgate.net Conversely, the native form of DEGS1 is crucial for producing ceramides that can participate in signaling pathways. nih.gov

Salvage Pathway and Complex Sphingolipid Hydrolysis

In addition to the de novo pathway, ceramides can be generated through the salvage pathway, which involves the breakdown and recycling of complex sphingolipids. nih.govnih.gov This pathway is estimated to contribute significantly to the total sphingolipid biosynthesis, ranging from 50% to 90%. nih.gov

Complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are hydrolyzed by a series of enzymes, including sphingomyelinases and ceramidases, to release sphingosine (B13886). nih.govnih.gov This sphingosine can then be re-acylated by ceramide synthases to form ceramide, including N-dodecanoylsphinganine if dodecanoyl-CoA is available. nih.govnih.gov This recycling mechanism allows the cell to efficiently reuse the sphingoid base backbone. nih.gov The salvage pathway is a crucial component of sphingolipid homeostasis and can be regulated in response to various cellular signals. nih.gov

Enzymatic Regulation of Sphingolipid Metabolism

The metabolism of sphingolipids, including the synthesis and interconversions of N-dodecanoylsphinganine, is tightly regulated by a complex network of enzymes. acs.orgnih.gov The activities of these enzymes are controlled at multiple levels, including gene expression, post-translational modifications, and allosteric regulation. researchgate.net

Key regulatory enzymes in sphingolipid metabolism include:

Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme of the de novo pathway, its activity is a major control point. nih.govresearchgate.net

Ceramide Synthases (CerS): The expression and substrate specificity of the different CerS isoforms determine the specific types of ceramides produced. nih.gov

Dihydroceramide Desaturase (DEGS1): The activity of this enzyme controls the final step in ceramide biosynthesis and the balance between dihydroceramides and ceramides. nih.govmaayanlab.cloud

Sphingomyelinases and Ceramidaes: These enzymes are key to the salvage pathway, regulating the breakdown of complex sphingolipids to generate ceramide precursors. nih.govnih.gov

The coordinated action and regulation of these enzymes ensure the maintenance of appropriate levels of various sphingolipid species, which is essential for cellular health and function. acs.orgnih.gov Dysregulation of these enzymatic pathways can lead to alterations in sphingolipid profiles and has been implicated in various diseases. dovepress.com

Interactive Data Tables

Table 1: Key Enzymes in N-dodecanoylsphinganine Metabolism

EnzymePathwayFunctionSubstrate(s)Product(s)
Serine Palmitoyltransferase (SPT)De NovoRate-limiting step in sphingolipid biosynthesis. nih.govfrontiersin.orgresearchgate.netL-serine, Palmitoyl-CoA3-Ketodihydrosphingosine
3-Ketodihydrosphingosine Reductase (KDSR)De NovoReduction of the keto group on 3-ketodihydrosphingosine. mdpi.comresearchgate.net3-Ketodihydrosphingosine, NADPHSphinganine
Ceramide Synthase (CerS)De Novo & SalvageAcylation of the sphingoid base. frontiersin.orgnih.govSphinganine, Dodecanoyl-CoAN-dodecanoylsphinganine
Dihydroceramide Desaturase 1 (DEGS1)De NovoIntroduction of a double bond into the dihydroceramide backbone. nih.govmaayanlab.cloudN-dodecanoylsphinganineN-dodecanoylsphingosine (Ceramide)
SphingomyelinaseSalvageHydrolysis of sphingomyelin. nih.govnih.govSphingomyelinCeramide, Phosphocholine
CeramidaseSalvageDeacylation of ceramide. nih.govnih.govCeramideSphingosine, Fatty Acid

Biological Roles and Cellular Signaling Mechanisms of N Dodecanoylsphinganine

Contribution to Fundamental Cellular Processes

N-dodecanoylsphinganine and related ceramides (B1148491) are pivotal signaling molecules that regulate a spectrum of essential cellular activities, from proliferation and growth to programmed cell death researchgate.netsigmaaldrich.com.

Cell Proliferation and Growth Regulation

Ceramides, the broader class to which N-dodecanoylsphinganine belongs, are recognized as tumor-suppressor lipids that can mediate growth inhibition researchgate.net. The regulation of cell proliferation is a complex process involving the balance between cell division and cell cycle arrest nih.gov. Dihydroceramides, such as N-dodecanoylsphinganine, have been shown to play a role in this balance. For instance, the accumulation of dihydroceramides can lead to cell cycle arrest at the G0/G1 phase researchgate.net. This is a critical checkpoint that prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.

In yeast, ceramides are necessary to induce mating-specific cell cycle arrest tandfonline.comtandfonline.com. This process involves the reduction of G1/S cyclins, Cln1 and Cln2, which are essential for the progression of the cell cycle tandfonline.comtandfonline.com. The addition of a cell-permeable C12-ceramide can partially restore this cell cycle arrest in mutant cells that are defective in ceramide synthesis tandfonline.comtandfonline.com.

Research FindingModel SystemEffect of N-dodecanoylsphinganine/DihydroceramidesReference
Dihydroceramide (B1258172) accumulation leads to G0/G1 cell cycle arrest.Neuroblastoma cellsInhibition of cell growth. researchgate.net
C12-ceramide is required for mating-specific cell cycle arrest.Saccharomyces cerevisiae (yeast)Reduction in G1/S cyclins (Cln1/2). tandfonline.comtandfonline.com
Dihydroceramide desaturase (DEGS1) inhibition causes G0/G1 arrest.Human neuroblastoma cellsDecreased phosphorylated retinoblastoma protein. semanticscholar.org

Cellular Differentiation and Senescence

Cellular differentiation is the process by which a less specialized cell becomes a more specialized one, a process that involves significant changes in gene expression and cell morphology wikipedia.org. Ceramides and their precursors are involved in regulating this process researchgate.netresearchgate.net. For example, in neuroblastoma cells, ceramide has been shown to inhibit cell growth and promote differentiation researchgate.net.

Cellular senescence is a state of irreversible cell cycle arrest often triggered by cellular stressors like DNA damage cellsignal.com. It is a protective mechanism to prevent the proliferation of damaged cells cellsignal.com. Ceramides have been implicated in the induction of senescence nih.gov. The accumulation of senescent cells is associated with aging and various age-related diseases aging-us.com. The senescence-associated secretory phenotype (SASP) involves the release of inflammatory factors by senescent cells, which can impact surrounding tissues aging-us.com.

ProcessRole of N-dodecanoylsphinganine/CeramidesKey Molecular PlayersReference
Cellular Differentiation Promotes differentiation in certain cell types.- researchgate.netresearchgate.net
Cellular Senescence Can induce a state of permanent cell cycle arrest.p53, p16, p21 cellsignal.comnih.gov

Programmed Cell Death (Apoptosis and Autophagy)

Programmed cell death is a fundamental process for tissue homeostasis and removal of damaged or infected cells. N-dodecanoylsphinganine and other ceramides are key players in both apoptosis and autophagy researchgate.netnih.gov.

Apoptosis: Apoptosis is a form of programmed cell death characterized by distinct morphological changes. Ceramides are well-established pro-apoptotic molecules nih.govnih.govscientificlabs.ie. They can act as second messengers to initiate the apoptotic cascade scientificlabs.ie. The pro-apoptotic effects of ceramides can be mediated through various mechanisms, including the activation of specific protein kinases and phosphatases, or by directly altering mitochondrial membrane properties nih.gov. For instance, C12-ceramide has been shown to enhance the toxicity of the chemotherapeutic drug doxorubicin (B1662922) in breast cancer cells, highlighting its pro-apoptotic potential nih.govmedchemexpress.com. In pulmonary cells, upregulation of ceramide can cause apoptosis and contribute to conditions like emphysema nih.gov.

Autophagy: Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can act as a pro-survival mechanism under stress but can also lead to cell death mdpi.com. Dihydroceramides have been shown to induce autophagy rsc.org. There is a complex interplay between autophagy and apoptosis, where one can inhibit or promote the other depending on the cellular context mdpi.comexplorationpub.com. For example, in some scenarios, autophagy can precede apoptosis as a survival attempt, but if the cellular damage is too severe, apoptosis will ultimately be triggered explorationpub.com.

ProcessRole of N-dodecanoylsphinganine/CeramidesKey FeaturesReference
Apoptosis Acts as a pro-apoptotic second messenger.Enhances doxorubicin toxicity in breast cancer cells. nih.govmedchemexpress.com
Apoptosis Upregulation can induce apoptosis in pulmonary cells.Mediated by various kinases, phosphatases, and mitochondrial effects. nih.gov
Autophagy Dihydroceramides can induce autophagy.Can be a pro-survival or pro-death mechanism. rsc.org
Crosstalk Autophagy and apoptosis are interconnected.Autophagy can delay or lead to apoptosis depending on the context. mdpi.comexplorationpub.com

Role in Membrane Dynamics and Microdomain Formation

The plasma membrane is not a homogenous structure but is organized into microdomains, such as lipid rafts, which are enriched in certain lipids and proteins nih.govnih.gov. These domains are crucial for various cellular processes, including signal transduction nih.gov. Sphingolipids, including N-dodecanoylsphinganine, are key components of these microdomains hmdb.ca.

Lipid rafts are small, dynamic, and ordered membrane domains enriched in sphingolipids and cholesterol nih.gov. The formation of these microdomains is dependent on the molecular properties of their lipid constituents frontiersin.org. The presence of saturated acyl chains in sphingolipids, like the dodecanoyl chain in N-dodecanoylsphinganine, allows for tight packing with cholesterol, leading to the formation of these ordered domains nih.gov. These rafts can serve as platforms to concentrate signaling molecules, thereby facilitating efficient signal transduction nih.gov. The cytoskeleton can also play a role in regulating the dynamics and organization of these membrane microdomains mdpi.com.

FeatureDescriptionKey ComponentsReference
Membrane Microdomains Specialized regions of the plasma membrane with distinct lipid and protein compositions.Sphingolipids, Cholesterol, Proteins nih.govnih.gov
Lipid Rafts A type of microdomain that is more ordered and tightly packed than the surrounding bilayer.N-dodecanoylsphinganine and other sphingolipids, Cholesterol nih.gov
Function Act as signaling platforms, facilitate protein sorting, and are involved in membrane budding.Receptors, Kinases, G-proteins nih.govresearchgate.net

Participation in Cellular Stress Responses

Cells have evolved intricate stress response pathways to cope with various harmful stimuli, such as oxidative stress, heat shock, and DNA damage sistonenlab.comnih.gov. Ceramides and related sphingolipids are implicated in the regulation of these stress responses sigmaaldrich.com. The cellular response to stress can range from activating survival pathways to inducing programmed cell death if the damage is irreparable nih.gov.

N-dodecanoylsphinganine, as a dihydroceramide, is an intermediate in the de novo synthesis of ceramides, a pathway that can be activated in response to cellular stress nih.gov. For example, oxidative stress can lead to an increase in ceramide levels, which in turn can trigger downstream signaling events leading to either adaptation or cell death tandfonline.com. The unfolded protein response (UPR), which is activated by stress in the endoplasmic reticulum, is another pathway where sphingolipid metabolism is closely integrated nih.gov.

Involvement in Inflammatory Pathways and Innate Immunity

The innate immune system is the body's first line of defense against pathogens nih.gov. It relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) frontiersin.org. Signaling through these receptors leads to the production of inflammatory cytokines and other immune mediators frontiersin.org.

Ceramides have been shown to play a role in inflammation and innate immunity sigmaaldrich.com. They can modulate the activity of various immune cells and the production of inflammatory molecules. For instance, the activation of macrophages, key cells of the innate immune system, is associated with changes in cellular metabolism, including pathways involving NAD+ which can be influenced by ceramide signaling stanford.edu. Furthermore, the release of mitochondrial DNA (mtDNA) can act as a DAMP to trigger inflammatory responses, a process in which ceramide-induced mitochondrial dysfunction can play a part embopress.org. Autophagy, a process influenced by dihydroceramides, is also a key regulator of innate immune responses, helping to clear pathogens and control inflammation frontiersin.orgfrontiersin.org.

Interplay with Other Lipid Signaling Cascades

N-dodecanoylsphinganine, a dihydroceramide also designated as Cer(d18:0/12:0), functions within a complex and interconnected network of cellular lipids. Its signaling roles are not executed in isolation but are intricately linked with other major lipid signaling cascades, primarily those involving glycerophospholipids and cholesterol. This interplay occurs at multiple levels, including the regulation of key metabolic enzymes, the formation of specialized membrane microdomains, and the generation of a balanced pool of bioactive lipid second messengers that collectively determine cellular fate.

The structural backbone of N-dodecanoylsphinganine, like other ceramides, allows it to integrate into cellular membranes, where it influences the localization and activity of proteins involved in other signaling pathways. d-nb.info Sphingolipids, glycerophospholipids, and cholesterol are the fundamental building blocks of eukaryotic membranes, and their relative balance is critical for maintaining membrane fluidity and barrier function. d-nb.infofrontiersin.org This structural co-localization is the basis for more dynamic functional interactions.

Crosstalk with Glycerophospholipid Signaling

The interplay between N-dodecanoylsphinganine and glycerophospholipid signaling is crucial for modulating cellular processes ranging from differentiation to inflammatory responses. Glycerophospholipids are not only structural components but also precursors to potent second messengers generated by phospholipases. nih.govnih.gov

Modulation of Phospholipase Activity: Ceramides have been shown to negatively regulate muscle differentiation by downregulating the expression and activity of phospholipase D (PLD). frontiersin.org PLD is a key enzyme in glycerophospholipid signaling that hydrolyzes phosphatidylcholine (PC) to generate phosphatidic acid (PA), a critical signaling lipid involved in cell growth, and trafficking. nih.gov By influencing PLD, ceramides can dampen specific glycerophospholipid-derived signals. Phospholipases, in general, are a family of enzymes that hydrolyze phospholipids (B1166683) to create various bioactive molecules like fatty acids and diacylglycerol (DAG), which act as second messengers in numerous signaling cascades. genenames.orgwikipedia.org

Generation of Pro-inflammatory Mediators: The sphingolipid pathway is linked to inflammatory signaling cascades that also involve glycerophospholipid-derived molecules. For instance, linoleic acid, a polyunsaturated fatty acid often found in glycerophospholipids, can be metabolized to arachidonic acid. d-nb.info Arachidonic acid, which can be released from the sn-2 position of glycerophospholipids by phospholipase A2 (PLA2), is the precursor to pro-inflammatory eicosanoids. d-nb.infonih.gov The metabolic network involving ceramides can influence these inflammatory processes. d-nb.info

The Ceramide/S1P Rheostat: N-dodecanoylsphinganine is a precursor in the metabolic cascade that produces sphingosine (B13886) and subsequently sphingosine-1-phosphate (S1P). scientificarchives.com The balance between ceramide and S1P levels acts as a cellular rheostat, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes proliferation and survival. mdpi.comresearchgate.net S1P signaling often intersects with glycerophospholipid pathways. For example, S1P can transactivate the insulin (B600854) receptor, which in turn activates phosphatidylinositol-3 kinase (PI3K), a central node in glycerophospholipid signaling that leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). frontiersin.orgscientificarchives.com

Interaction with Cholesterol and Membrane Microdomains

N-dodecanoylsphinganine, along with cholesterol and specific glycerophospholipids, is a key component of specialized membrane microdomains known as lipid rafts. frontiersin.org These domains function as platforms that concentrate or exclude signaling molecules, thereby facilitating or inhibiting signal transduction.

Lipid Raft Formation: The saturated acyl chain of N-dodecanoylsphinganine allows for tight packing with cholesterol molecules within the membrane. This interaction is fundamental to the formation of ordered, liquid-crystalline domains (rafts) that are distinct from the surrounding, more fluid membrane composed largely of unsaturated glycerophospholipids. kegg.jp

Regulation of Signaling Hubs: By contributing to the structure of lipid rafts, N-dodecanoylsphinganine influences the activity of numerous signaling pathways that are dependent on these platforms. This includes receptor tyrosine kinases, G protein-coupled receptors (GPCRs), and proteins involved in immune signaling, which are recruited to or excluded from rafts to modulate their activity. frontiersin.org The cholesterol content of the membrane is tightly controlled by transcription factors such as Sterol Response Element-Binding Protein 2 (SREBP2), and this homeostasis is essential for the proper functioning of raft-dependent signaling. nih.govnih.gov

Research Findings from Lipidomic Studies

Recent advances in lipidomics have enabled the simultaneous measurement of hundreds of lipid species, providing a systems-level view of the interplay between different lipid classes. These studies have highlighted how changes in the levels of N-dodecanoylsphinganine (Cer d18:0/12:0) correlate with shifts in other lipid pathways in various physiological and pathological contexts.

For example, a study on gastric cancer revealed that decreased plasma levels of Cer(d18:0/12:0) were associated with the disease, alongside changes in glycerophospholipids and pro-inflammatory eicosanoids. d-nb.info In psoriasis, a chronic inflammatory skin condition, C12:0-ceramide was the only ceramide found to be decreased in non-lesional skin compared to lesional skin, pointing to a specific role in skin barrier homeostasis and inflammation. mdpi.com In a study of coronary artery disease (CAD), epicardial adipose tissue (EAT) from patients with CAD showed a specific enrichment in ceramides compared to subcutaneous adipose tissue (SAT), indicating a localized interplay of lipid classes in cardiometabolic disease. ahajournals.org

The following tables summarize key findings from lipidomic research, illustrating the correlated changes between N-dodecanoylsphinganine and other lipids.

Table 1: Correlated Lipid Changes in Pathological Conditions

Condition N-dodecanoylsphinganine (Cer d18:0/12:0) Level Associated Changes in Other Lipid Classes Reference
Gastric Cancer (Plasma) Decreased Alterations in linoleic acid, L-palmitoylcarnitine, and sphingomyelin (B164518) (SM d18:1/16:0). d-nb.info
Psoriasis (Non-lesional vs. Lesional Skin) Decreased Elevated levels of other ceramides (C16:0, C18:0, C22:0, C24:1) and specific sphingomyelins in psoriatic skin. mdpi.com

Table 2: Differential Distribution in Adipose Tissues

Adipose Tissue Comparison N-dodecanoylsphinganine (C12:0-DHCer) Concentration Associated Findings Reference

These findings underscore that the biological role of N-dodecanoylsphinganine is deeply embedded in the broader context of cellular lipid metabolism. Its interplay with glycerophospholipid and cholesterol signaling pathways is fundamental to its function in regulating critical cellular processes such as cell growth, death, and inflammation.

Advanced Analytical Methodologies for N Dodecanoylsphinganine Quantification and Characterization

Comprehensive Lipidomics Approaches

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for analyzing N-dodecanoylsphinganine. The choice between targeted and untargeted strategies is a critical first step in designing a lipidomics experiment.

Targeted vs. Untargeted Lipidomics Strategies

Untargeted lipidomics aims to comprehensively profile all detectable lipids in a sample without a predefined list of analytes. This discovery-driven approach is invaluable for identifying unexpected changes in lipid metabolism and for biomarker discovery. In the context of N-dodecanoylsphinganine, an untargeted approach would simultaneously measure a broad spectrum of other lipids, providing a holistic view of the lipidome.

Targeted lipidomics , in contrast, focuses on the quantification of a specific, predefined set of lipids. This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. For N-dodecanoylsphinganine, a targeted assay would be designed to selectively measure this specific molecule and its closely related metabolites, making it ideal for validating findings from untargeted studies or for quantifying known biomarkers.

StrategyObjectiveSelectivitySensitivityThroughputData Analysis Complexity
Untargeted Comprehensive profiling, biomarker discoveryLowLowerLowerHigh
Targeted Absolute or relative quantification of specific lipidsHighHigherHigherLower

Sample Preparation and Extraction Techniques

The goal of sample preparation is to efficiently extract N-dodecanoylsphinganine from the biological matrix while minimizing degradation and contamination. The choice of extraction method depends on the sample type (e.g., plasma, tissue, cells) and the subsequent analytical technique.

A common and effective method for extracting sphingolipids, including N-dodecanoylsphinganine, is a biphasic liquid-liquid extraction using a mixture of chloroform and methanol. A widely used protocol is the Bligh and Dyer method or its modifications.

A typical liquid-liquid extraction protocol for N-dodecanoylsphinganine may involve the following steps:

Homogenization: The biological sample is homogenized in a solvent mixture, often methanol, to disrupt cellular structures.

Solvent Addition: Chloroform and water are added to create a biphasic system.

Phase Separation: After vigorous mixing and centrifugation, two distinct phases are formed: an upper aqueous phase containing polar metabolites and a lower organic phase containing lipids, including N-dodecanoylsphinganine.

Extraction and Drying: The lower organic phase is carefully collected, and the solvent is evaporated under a stream of nitrogen.

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for chromatographic analysis.

Solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction, providing cleaner extracts and the potential for automation. For N-dodecanoylsphinganine, a normal-phase or reversed-phase SPE cartridge can be used to selectively retain and elute the lipid of interest.

Chromatographic Separation Techniques

Chromatography is an essential step to separate N-dodecanoylsphinganine from other lipids in the extract prior to its detection by mass spectrometry. This separation is crucial for accurate quantification, as it minimizes ion suppression effects and resolves isomeric and isobaric interferences.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are powerful techniques for separating complex lipid mixtures. UPLC, which utilizes smaller particle size columns (typically sub-2 µm), offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. These advantages are particularly beneficial for resolving the complex lipid profiles in which N-dodecanoylsphinganine is present.

Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC)

Reversed-Phase Liquid Chromatography (RPLC) is the most common chromatographic mode for lipid analysis. In RPLC, separation is based on the hydrophobicity of the analytes. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar lipids, like N-dodecanoylsphinganine, are retained longer on the column. Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically employed to elute lipids with a wide range of polarities.

A representative UPLC-RPLC gradient for the analysis of N-dodecanoylsphinganine is presented in the table below.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.46040
2.00.46040
5.00.43070
12.00.41090
15.00.4595
18.00.46040
20.00.46040
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC is particularly useful for separating polar lipids. While N-dodecanoylsphinganine is relatively nonpolar, HILIC can be advantageous for separating different classes of sphingolipids.

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is the primary technique for the detection and identification of N-dodecanoylsphinganine due to its high sensitivity and selectivity. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both quantification and structural elucidation.

Electrospray ionization (ESI) is the most common ionization technique for analyzing sphingolipids. N-dodecanoylsphinganine readily forms protonated molecules [M+H]⁺ in the positive ion mode.

Tandem mass spectrometry (MS/MS) is used for the structural confirmation and quantification of N-dodecanoylsphinganine. In a tandem mass spectrometer, the [M+H]⁺ ion of N-dodecanoylsphinganine is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of N-dodecanoylsphinganine typically involves the cleavage of the amide bond and the loss of water molecules. The major fragment ions observed in the positive ion mode are:

Precursor Ion (m/z)Fragment Ion (m/z)Description
484.47284.3[Sphinganine backbone - H₂O + H]⁺
484.47266.3[Sphinganine backbone - 2H₂O + H]⁺
484.47199.2[Dodecanoyl (lauroyl) group + H]⁺

For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. In this targeted approach, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for N-dodecanoylsphinganine and an appropriate internal standard. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of lipids like N-dodecanoylsphinganine, allowing for their transfer from liquid phase to gas phase as intact ions with minimal fragmentation. The process involves creating a fine spray of charged droplets from a solution containing the analyte. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For ceramides (B1148491), ESI is typically performed in positive-ion mode. nih.gov In this mode, N-dodecanoylsphinganine readily forms protonated molecules, denoted as [M+H]⁺. nih.gov The acidic conditions often used in the mobile phase (e.g., containing formic acid) facilitate this protonation process. nih.gov The addition of a dopant, such as sodium iodide (NaI), to the electrospray solution can also be used to promote the formation of sodiated adducts, [M+Na]⁺, which can sometimes provide more stable signals. copernicus.org The efficiency of the ESI process is crucial for achieving high sensitivity and is influenced by factors such as solvent composition and the use of dopant-enriched nebulizing gas. nih.gov While other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) exist, ESI remains the most widely used method for ceramide analysis due to its gentle nature and high efficiency for polar lipids. researchgate.net

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation and specific quantification of N-dodecanoylsphinganine. mdpi.com In an MS/MS experiment, the protonated molecule ([M+H]⁺) of N-dodecanoylsphinganine is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) with an inert gas in a collision cell (Q2), and the resulting fragment ions are analyzed in a second mass analyzer (Q3). nih.gov

This fragmentation process generates a characteristic pattern that acts as a structural fingerprint for the molecule. For N-dodecanoylsphinganine, typical fragmentation includes the neutral loss of water molecules and cleavage of the amide bond, yielding specific product ions that correspond to the sphinganine (B43673) backbone and the dodecanoyl acyl chain. mdpi.com This high specificity allows for quantification using techniques like Multiple Reaction Monitoring (MRM), where the instrument is set to monitor the specific transition from the precursor ion to a characteristic product ion, significantly improving the signal-to-noise ratio in complex samples. biorxiv.org

High-Resolution Mass Spectrometry (HRMS), available on platforms like Orbitrap and Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). nih.govresearchgate.net This capability is crucial in lipidomics for determining the elemental composition of an ion, which helps to unequivocally identify N-dodecanoylsphinganine and differentiate it from other isobaric lipid species (molecules with the same nominal mass but different elemental formulas) that may be present in a biological extract. researchgate.net The combination of liquid chromatography separation with HRMS and MS/MS provides the highest degree of confidence in both the identification and quantification of specific ceramide species. creative-proteomics.com

Table 1: Characteristic MS/MS Fragments of N-dodecanoylsphinganine ([M+H]⁺) This table is illustrative and exact m/z values may vary slightly based on instrumentation and calibration.

Precursor Ion (m/z)Fragment Ion (m/z)Description of Fragment
484.47284.29Sphinganine backbone after loss of the acyl chain and one water molecule
484.47266.28Sphinganine backbone after loss of the acyl chain and two water molecules
484.47183.13Dodecanoic acid (fatty acid) fragment

Shotgun Lipidomics for Direct Infusion Analysis

Shotgun lipidomics is a high-throughput approach that analyzes the total lipid extract of a sample via direct infusion into the mass spectrometer without prior chromatographic separation. nih.govnih.gov This method relies on the power of mass spectrometry to distinguish and quantify different lipid classes and species within a complex mixture. nih.gov For N-dodecanoylsphinganine, this would involve acquiring a full scan mass spectrum of the extract and then using MS/MS techniques like precursor ion scanning or neutral loss scanning to selectively detect ceramides. nih.govmdpi.com

For instance, a precursor ion scan for m/z 264.27 (a characteristic fragment of the d18:1 sphingoid base, though sphinganine d18:0 has a different characteristic ion) can identify all ceramides containing that backbone. This approach allows for the rapid profiling of numerous lipid species simultaneously. mdpi.com

While shotgun lipidomics offers significant advantages in terms of speed and sample throughput, it also has limitations. creative-proteomics.com The absence of chromatographic separation can lead to ion suppression effects, where the ionization of a low-abundant lipid like N-dodecanoylsphinganine may be inhibited by the presence of high-abundant co-eluting lipids. creative-proteomics.com Furthermore, it cannot distinguish between isomeric or isobaric species without the use of high-resolution instruments and sophisticated MS/MS strategies. creative-proteomics.comresearchgate.net

Application of Internal Standards in Quantitative Analysis

Accurate and precise quantification of N-dodecanoylsphinganine in biological samples is critically dependent on the use of an appropriate internal standard (IS). nih.gov An internal standard is a compound that is added to the sample at a known concentration at the very beginning of the sample preparation process. nih.gov Its purpose is to correct for the variability and sample loss that can occur during extraction, handling, and analysis, as well as to compensate for fluctuations in instrument response and ionization efficiency. nih.gov

For mass spectrometry-based lipidomics, the ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte. nih.govresearchgate.net For N-dodecanoylsphinganine (Cer(d18:0/12:0)), a suitable IS would be, for example, N-dodecanoyl-d3-sphinganine or N-dodecanoyl-sphinganine-¹³C₂. These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium ²H or carbon-13 ¹³C).

Because the SIL-IS has nearly identical physicochemical properties to the endogenous analyte, it behaves similarly during all sample preparation and analysis steps. researchgate.net However, it is distinguishable by the mass spectrometer due to its different mass. nih.gov Quantification is then performed by calculating the ratio of the signal intensity of the endogenous analyte to the signal intensity of the SIL-IS. lcms.cz This ratio-based method provides high accuracy and precision, as most sources of analytical error affect both the analyte and the internal standard equally and are thus cancelled out. nih.gov In cases where a specific SIL-IS is unavailable, a structurally similar ceramide with an odd-numbered fatty acid chain (e.g., C17:0), which is not naturally abundant, can be used. nih.gov

Table 2: Comparison of Internal Standard Types for N-dodecanoylsphinganine Analysis

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL)N-dodecanoyl-d3-sphinganineMost accurate and precise; co-elutes with analyte; corrects for matrix effects and extraction loss effectively. nih.govCan be expensive; custom synthesis may be required.
Structural Analogue (Odd-Chain)N-heptadecanoylsphinganine (Cer(d18:0/17:0))More affordable than SIL standards; not naturally occurring in most samples. nih.govMay not have identical extraction recovery or ionization efficiency as the analyte.

Chemometric and Bioinformatic Tools for Data Analysis

The advanced analytical methodologies described above generate vast and complex datasets, especially in large-scale lipidomics studies. The manual processing of this data is unfeasible, making the use of specialized chemometric and bioinformatic tools essential for data interpretation. tkk.finih.gov

Following data acquisition, raw mass spectrometry files undergo several processing steps, including peak detection, alignment, and normalization. Bioinformatics software is then used to identify lipids by matching their accurate mass and MS/MS fragmentation patterns against spectral libraries and databases. tkk.fi

Once a data matrix containing the quantified levels of N-dodecanoylsphinganine and other lipids across multiple samples is generated, chemometric methods are applied to extract meaningful biological information. tkk.fi Multivariate statistical analysis techniques are commonly employed for exploratory data analysis and to identify significant differences between experimental groups. mdpi.com

Commonly used chemometric tools include:

Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method that is used to build a model that maximizes the separation between predefined sample classes. tkk.fi It helps in identifying the specific lipids, such as N-dodecanoylsphinganine, that are most influential in discriminating between groups.

These statistical analyses are often followed by pathway analysis, which integrates the lipidomics data with known biochemical pathways to provide insights into the underlying biological mechanisms. nih.gov

Experimental Research Models and Modalities for Studying N Dodecanoylsphinganine

In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools for studying the effects of N-dodecanoylsphinganine at the cellular level. labtoo.com These systems allow for controlled experiments in a simplified and reproducible environment. frontiersin.org Commonly used models include immortalized cell lines, which are cells that have been modified to proliferate indefinitely, and primary cell cultures, which are derived directly from tissues and have a finite lifespan. labtoo.com

Researchers utilize a variety of cell lines to investigate the impact of N-dodecanoylsphinganine on specific cellular pathways. For instance, hepatoma cell lines like HepG2 are valuable for studying lipid metabolism and the effects of compounds on liver cells. nih.gov In the context of neurobiology, neuronal and glial cell lines such as PC12 and SH-SY5Y are employed to explore the roles of sphingolipids in neurological disorders. frontiersin.org The choice of cell line often depends on the specific research question, such as investigating the compound's influence on cancer development, neuroinflammation, or metabolic diseases. nih.govsydney.edu.au

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used to create a more physiologically relevant microenvironment that better mimics the in vivo state. mdpi.com These models allow for the study of cell-cell interactions and the spatial organization of cells, providing a more accurate representation of tissue architecture. mdpi.com

Interactive Table: Examples of In Vitro Cell Culture Models

Cell LineCell Type/OriginTypical Research Application
HepG2Human HepatomaStudies on liver metabolism and toxicity. nih.gov
PC12Rat PheochromocytomaNeurobiological and neurochemical research. frontiersin.org
SH-SY5YHuman NeuroblastomaModel for Parkinson's disease and other neurological disorders. frontiersin.org
BV2Mouse MicrogliaStudies on neuroinflammation. frontiersin.org
C6Rat Glial Cell LineCo-culture with endothelial cells to model the blood-brain barrier. nih.gov

Ex Vivo Tissue Preparations

Ex vivo studies bridge the gap between in vitro and in vivo research by using freshly isolated tissues or organs cultured in an artificial environment. labtoo.com This approach allows for the investigation of cellular responses within the context of the tissue's native architecture and microenvironment, with minimal alterations to natural conditions. labtoo.combiorxiv.org

A common ex vivo technique involves the incubation of tissue slices or explants with the compound of interest. biorxiv.orgresearchgate.net For example, fresh human prostate cancer tissue has been used to evaluate the efficacy of targeted therapies. researchgate.net Similarly, ex vivo models of human lymph nodes have been developed to study immune responses. biorxiv.org These models preserve the complex interactions between different cell types within the tissue, providing valuable insights that may not be captured in monolayer cell cultures.

Porcine bone models have also been utilized in ex vivo settings to study processes like osseointegration. frontiersin.org In such studies, cancellous bone cylinders are harvested and cultured to investigate the effects of various treatments on bone growth and remodeling. frontiersin.org Another example is the use of rabbit buccal mucosa to study the permeability of tissues to certain compounds. whiterose.ac.uk

Application of Specific Enzyme Modulators and Inhibitors

The study of N-dodecanoylsphinganine often involves the use of specific enzyme modulators and inhibitors to dissect the biochemical pathways in which it participates. patsnap.com These small molecules can either enhance (activators) or block (inhibitors) the activity of specific enzymes, providing a means to understand the function of these enzymes and the role of their substrates and products. patsnap.comabcam.com

A key class of enzymes in sphingolipid metabolism is the ceramide synthases (CerS), which are responsible for the synthesis of ceramides (B1148491) with different fatty acid chain lengths. sydney.edu.au The development of potent and selective inhibitors for specific CerS isoforms is an active area of research. sydney.edu.au For example, inhibitors of CerS1, which is primarily expressed in the brain and skeletal muscle, have been shown to reduce fat deposition and weight gain in mice on a high-fat diet. sydney.edu.au

Other inhibitors, such as Fumonisin B1 and AAL toxin TA1, are known to inhibit ceramide synthase activity through a competitive mechanism. ub.edumdpi.com The use of these inhibitors can lead to the accumulation of upstream metabolites, providing insights into the metabolic flux through the pathway. The modulation of other key enzymes in sphingolipid metabolism, such as dihydroceramide (B1258172) desaturase and sphingosine (B13886) kinase, is also a strategy to understand the roles of different sphingolipids in various physiological and pathological processes. ub.edu

The development of novel enzyme inhibitors is often aided by techniques like structure-based drug design and high-throughput screening of compound libraries. nih.govmdpi.com

Research Directions and Future Perspectives in N Dodecanoylsphinganine Studies

Elucidating Novel Regulatory Mechanisms

Future research is poised to uncover the sophisticated regulatory networks that govern the function of N-dodecanoylsphinganine. A key area of investigation lies in its interplay with other cellular components and signaling pathways. For instance, studies have begun to establish correlations between N-dodecanoylsphinganine and the composition of the microbiota. mdpi.com Integrated "omic" analyses of human plasma metabolites and microbiota have revealed significant correlations between this sphingolipid and the bacterial and fungal communities in different body sites, suggesting a potential role in host-microbe interactions. mdpi.com Understanding how N-dodecanoylsphinganine influences and is influenced by the microbiome could open up new therapeutic avenues for conditions like hypertension, where such links have been observed. mdpi.com

Furthermore, the role of N-dodecanoylsphinganine in cellular signaling is a critical area for future exploration. Sphingolipids are known to be key signaling molecules involved in a variety of cellular functions, including cell growth, differentiation, proliferation, and apoptosis. nih.gov While the general roles of sphingolipids are recognized, the specific signaling cascades initiated or modulated by N-dodecanoylsphinganine are not yet fully elucidated. Future studies will likely focus on identifying its downstream targets and understanding how it contributes to the intricate web of intracellular communication. berkeley.edukhanacademy.org This could involve investigating its interactions with specific receptors and its influence on the activity of key enzymes within signaling pathways.

Interdisciplinary Approaches in Sphingolipid Research

The complexity of sphingolipid biology necessitates a collaborative, interdisciplinary approach to unravel the multifaceted roles of N-dodecanoylsphinganine. Integrating expertise from fields such as biochemistry, genetics, and clinical medicine is crucial for a comprehensive understanding.

Biochemical studies will continue to be fundamental in defining the enzymatic pathways involved in the biosynthesis and metabolism of N-dodecanoylsphinganine. molaid.comwikipedia.orgduke.edu Understanding these pathways is essential for deciphering how its levels are regulated within the cell and how they might be altered in disease states.

From a clinical research perspective, the analysis of sphingolipids like N-dodecanoylsphinganine in patient samples holds immense promise for identifying biomarkers for various diseases. nih.govcsic.es For example, research into non-alcoholic fatty liver disease (NAFLD) has highlighted the potential of lipid profiling to identify circulating biomarkers. csic.es By correlating levels of N-dodecanoylsphinganine with clinical parameters and disease progression, researchers can gain insights into its pathological significance. mdpi.com

The following table showcases examples of interdisciplinary research involving sphingolipids, highlighting the collaborative nature required to advance the field.

Research AreaDisciplines InvolvedKey Research Question
Metabolomics and Microbiome Biochemistry, Microbiology, Clinical MedicineHow does N-dodecanoylsphinganine mediate the interaction between the host and its microbiome in hypertension? mdpi.com
Biomarker Discovery Lipidomics, Clinical Chemistry, HepatologyCan circulating levels of N-dodecanoylsphinganine serve as a biomarker for diet-induced hepatic steatosis? csic.es
Enzyme Function and Drug Development Organic Chemistry, Molecular Biology, PharmacologyHow can understanding the enzymes involved in N-dodecanoylsphinganine metabolism aid in the design of new therapeutic agents? ub.edu

Advancements in Analytical Technologies for Enhanced Discovery

Progress in our understanding of N-dodecanoylsphinganine is intrinsically linked to the development of more sensitive and sophisticated analytical techniques. The ability to accurately detect and quantify this and other sphingolipids in complex biological samples is paramount. nih.govamericanpharmaceuticalreview.com

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in sphingolipidomics. nih.gov Advances in mass spectrometry, particularly high-resolution mass spectrometry, have significantly improved the ability to detect and identify lipids at low concentrations. americanpharmaceuticalreview.com These advancements are crucial for both targeted and non-targeted screening approaches in metabolomic studies. americanpharmaceuticalreview.commdpi.com

Future developments in analytical technology will likely focus on several key areas:

Increased Sensitivity and Specificity: The ongoing quest for lower detection limits will enable the analysis of smaller sample volumes and the identification of subtle changes in N-dodecanoylsphinganine levels. nih.gov

Improved Throughput: High-throughput methods are essential for large-scale clinical studies and for screening large numbers of samples to identify potential biomarkers. mdpi.com

Miniaturization and Automation: The development of microfluidic devices and automated sample handling systems can reduce reagent consumption and increase the efficiency of lipid analysis. acs.org

The table below summarizes some of the key analytical techniques and their applications in sphingolipid research.

Analytical TechniqueApplication in Sphingolipid ResearchKey Advantage
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification and identification of N-dodecanoylsphinganine and other sphingolipids in biological samples. nih.govHigh sensitivity and specificity for complex lipid mixtures.
High-Resolution Mass Spectrometry (HRMS) Enables reliable detection and identification of compounds at very low concentrations. americanpharmaceuticalreview.comEnhanced accuracy in mass measurement, aiding in compound identification.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of sphingolipids by fragmenting parent ions.Provides detailed structural information for unambiguous identification.

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of N-dodecanoylsphinganine-related findings while addressing prior contradictory evidence?

  • Methodological Answer : Organize the discussion section using the "Statement-Explanation-Implication" framework. Explicitly contrast new findings with prior studies, citing methodological improvements (e.g., higher-resolution MS). Follow PRISMA flow diagrams if including a systematic review component .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical standards when using animal models to study N-dodecanoylsphinganine toxicity?

  • Methodological Answer : Submit protocols to institutional animal care committees (IACUCs) for approval. Adopt the ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding. Share raw histopathology data via repositories like Chemotion .

Q. How can researchers enhance the reproducibility of N-dodecanoylsphinganine-related experiments across labs?

  • Methodological Answer : Provide detailed Supplemental Materials (e.g., step-by-step protocols, instrument calibration records). Use electronic lab notebooks (ELNs) compliant with FAIR principles to track reagent batches and experimental iterations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.